Candicine

Vue d'ensemble

Description

Synthesis Analysis

Candicine is produced by Streptomyces ZYJ-6 . The process of enhancing candicidin biosynthesis involves medium optimization and pH stepwise control strategy . The optimal pH for cell growth and candicidin biosynthesis were found to be 6.8 and 7.8, respectively . The pH stepwise control strategy (pH 6.8–7.8) combined the advantages of pH 6.8 and pH 7.8 and avoided precursor limitation in pH 6.8 and 7.8 .Molecular Structure Analysis

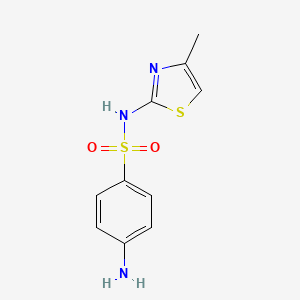

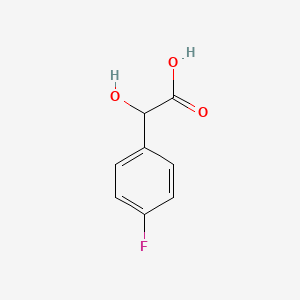

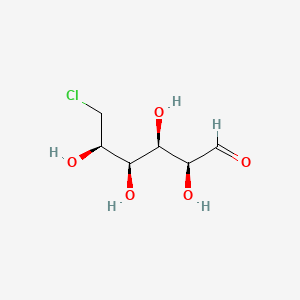

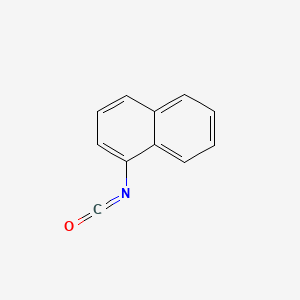

The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Chemical Reactions Analysis

The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Physical And Chemical Properties Analysis

Candicine has a molecular weight of 180.27 g/mol . It is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Applications De Recherche Scientifique

Application in Medical Research: Treatment of Vulvovaginal Candidiasis

Summary of the Application

Candicine has been studied for its potential application in the treatment of vulvovaginal candidiasis (VVC), a common fungal infection . The strategy of repurposing existing pharmaceuticals has emerged as a promising approach to combat drug-resistant fungi .

Methods of Application or Experimental Procedures

In the study, the anti-candidal efficacy of a well-proven anticancer small molecule -3-bromopyruvate (3BP) was investigated against three clinically significant VVC causing Candida species viz., C. albicans, C. tropicalis, and C. glabrata . The study validated 3BP’s therapeutic application by developing it as a vaginal cream for the treatment of VVC .

Results or Outcomes

3BP exhibited phenomenal antifungal efficacy (killing >99%) with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) of 256 μg/mL against all tested Candida spp . Time killing kinetics experiment revealed 20 min as the minimum time required for 3BP at 2XMIC to achieve complete-killing (99.9%) in all Candida strains . Furthermore, 3BP demonstrated a remarkable efficacy in eradicating mature biofilms of Candida spp., achieving a maximum eradication level of 90% . A vaginal cream formulated with 3BP was found to be effective in VVC-induced female mice model, as it significantly decreasing fungal load and protecting vaginal mucosa .

Application in Botanical Research: Occurrence in Various Plants

Summary of the Application

Candicine is a naturally occurring organic compound that is found in a variety of plants, including barley . It is a quaternary ammonium salt with a phenethylamine skeleton .

Methods of Application or Experimental Procedures

Candicine was first isolated from the Argentinian cactus Trichocereus candicans (now reclassified as Echinopsis candicans), from which it derives its name, and from other Trichocereus species . Candicine also occurs in several plants of the genus Citrus .

Results or Outcomes

The occurrence of Candicine in these plants suggests its potential role in the plant’s physiology or ecology. However, its specific function in these plants has not been extensively studied with modern techniques .

Application in Pharmacological Research: Neuromuscular Blockade

Summary of the Application

Candicine is toxic after parenteral administration, producing symptoms of neuromuscular blockade .

Methods of Application or Experimental Procedures

The earliest pharmacological studies on Candicine appear to be those of Barger and Dale, who studied its effects primarily in cats and isolated animal organ preparations .

Results or Outcomes

These researchers found Candicine to closely resemble nicotine in its effects .

Application in Pharmacological Research: Effects on Brine Shrimp

Summary of the Application

Candicine has been studied for its effects on brine shrimp . Brine shrimp are often used in bioassays due to their sensitivity to various substances .

Methods of Application or Experimental Procedures

In the study, brine shrimp were exposed to different concentrations of Candicine . The survival rate of the shrimp was then observed over a certain period .

Results or Outcomes

The results of the study are not detailed in the available sources . However, the fact that such a study was conducted suggests that Candicine may have significant biological effects .

Application in Botanical Research: Occurrence in Frog Skin

Summary of the Application

Candicine has been found in the skin of the frog, Leptodactylus pentadactylus pentadactylus, at a concentration of 45 μg/g skin .

Methods of Application or Experimental Procedures

The presence of Candicine in the frog’s skin was discovered through chemical analysis . The specific methods used for this analysis are not detailed in the available sources .

Results or Outcomes

The occurrence of Candicine in the frog’s skin suggests its potential role in the frog’s physiology or ecology . However, its specific function in these frogs has not been extensively studied with modern techniques .

Application in Pharmacological Research: Psychoactive Properties

Summary of the Application

Candicine is a naturally occurring psychoactive phenethylamine compound . It has been found in psychedelic cacti, suggesting its potential psychoactive properties .

Methods of Application or Experimental Procedures

The presence of Candicine in psychedelic cacti was discovered through chemical analysis . The specific methods used for this analysis are not detailed in the available sources .

Results or Outcomes

The occurrence of Candicine in these cacti suggests its potential role in the plant’s psychoactive properties . However, its specific function in these plants has not been extensively studied with modern techniques .

Orientations Futures

There are several future directions for the study of Candicine. One is the development of alternative drugs that are more efficient and tolerant than those traditional already in use . The identification of new substances with potential antifungal effect at low concentrations or in combination is also a possibility . Another direction is the exploration of innovative mRNA delivery systems, including lipid, polymer-based nanoparticle, exosomes and peptide transduction domains .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJXIKSKSASRB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901642 | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Candicine | |

CAS RN |

6656-13-9, 3761-58-8 | |

| Record name | Candicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Candicine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)